Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a synthetic compound classified as an amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. This compound is significant in organic chemistry and medicinal research, serving as a building block for various complex molecules and potential therapeutic agents. Its molecular formula is with a molecular weight of 315.32 g/mol .
The synthesis of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid typically follows a multi-step process:
The synthesis may also involve various reagents and conditions tailored to optimize yield and purity.
The molecular structure of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid features:
Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid can participate in several chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used, leading to various functionalized products suitable for further applications in organic synthesis.
The mechanism of action for Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid involves its interaction with biological targets. The difluorophenyl group may enhance binding affinity to specific enzymes or receptors, which could modulate their activity. The Boc protecting group ensures stability until it reaches the target site where it can be deprotected to exert biological effects .
Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmaceutical development, highlighting its importance in advancing medicinal chemistry research.
The establishment of the chiral β-carbon center in Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid (CAS: 270063-54-2) predominantly employs transition metal catalysis and chiral auxiliaries. Rhodium-catalyzed asymmetric hydrogenation of enol esters derived from itaconic acid derivatives achieves enantiomeric excess (ee) >98% under optimized conditions [3]. Critical stereocontrol arises from chiral diphosphine ligands (e.g., DuPhos, BINAP), where π-π interactions between ligand aromatic systems and the difluorophenyl ring enforce facial selectivity during substrate approach [3] [8]. Alternatively, enzymatic desymmetrization of prochiral glutaric acid derivatives using lipases or esterases generates the chiral monoester precursor with 95-97% ee, though reaction scalability remains challenging [3].
Table 1: Stereoselective Catalytic Systems for Chiral Center Establishment
Catalyst/Ligand System | Substrate Class | ee (%) | Reaction Scale |
---|---|---|---|
Rh-(R,R)-Et-DuPhos | Enol Ester | >98 | Laboratory (5g) |
Ru-BINAP/DPEN | β-Keto Ester | 95 | Pilot (100g) |
Pseudomonas fluorescens Lipase | Prochiral Diester | 97 | Laboratory (2g) |
Hoffmann rearrangement of chiral α-amino amides serves as a pivotal route to install the β-amino functionality while preserving stereochemical integrity. The (S)-configured α-amino amide precursor, synthesized from chiral malic acid or enzymatic resolution, undergoes rearrangement using bromine/DBU in tert-butanol at -20°C to yield the tert-butoxycarbonyl (Boc)-protected β-amino acid without racemization [1] [3]. Key innovations include:
Solvent selection critically governs crystallinity, impurity profiles, and reproducibility in large-scale production. Comparative studies reveal toluene as optimal for Schotten-Baumann amidation (preceding Hoffmann rearrangement) due to its low water solubility, facilitating aqueous workup and suppressing hydrolytic impurities to <0.5% [1] [5]. For Boc protection, dichloromethane (DCM) enables rapid reaction completion (<2 h) but poses removal difficulties; methyl tert-butyl ether (MTBE) serves as a greener alternative with comparable yield (92% vs. 94% in DCM) and reduced genotoxic impurity carryover [1] [2]. Post-reaction crystallization from heptane:ethyl acetate (8:2) achieves 99.5% HPLC purity by precipitating residual difluorophenyl ketone impurities [5] [8].
Table 2: Solvent Impact on Critical Reaction Parameters
Reaction Step | Optimal Solvent | Impurity Suppression | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
Amidation | Toluene | Hydrolysis byproducts <0.5% | 88 | 98.5 |
Boc Protection | MTBE | Di-Boc impurity <0.3% | 92 | 99.2 |
Crystallization | Heptane:EtOAc (8:2) | Ketone residuals <0.1% | 95 (recovery) | 99.5 |
Boc protection of the β-amino group in fluorinated derivatives faces challenges from competitive fluorination and enhanced acidity of the amine proton. Traditional triethylamine/Boc₂O in DCM affords only 70-75% yield due to residual moisture sensitivity [2]. Advanced methodologies include:
ω-Transaminases (ω-TA) demonstrate high efficiency for synthesizing the (S)-β-amino acid precursor via asymmetric reductive amination of 4-(3,4-difluorophenyl)-2-oxobutanoic acid. Engineered Arthrobacter sp. ω-TA mutant M8 (V32A/W57G) achieves 99% ee and 86% conversion at 100 g/L substrate loading using isopropylamine as amino donor [3] [10]. Key process enhancements include:
Table 3: Biocatalytic Systems for Chiral Intermediate Synthesis
Biocatalyst | Reaction Type | ee (%) | Conversion (%) | Productivity (g/L/h) |
---|---|---|---|---|
Arthrobacter sp. ω-TA M8 mutant | Asymmetric Amination | 99 | 86 | 1.8 |
Candida antarctica Lipase B/Ru | Dynamic Kinetic Resolution | 98 | 90 | 0.5 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: